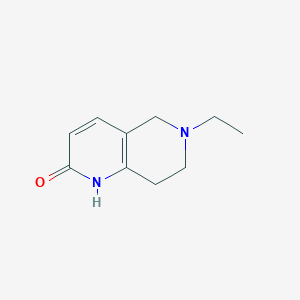

6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Description

Propriétés

Formule moléculaire |

C10H14N2O |

|---|---|

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

6-ethyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C10H14N2O/c1-2-12-6-5-9-8(7-12)3-4-10(13)11-9/h3-4H,2,5-7H2,1H3,(H,11,13) |

Clé InChI |

ZXOKVMGXRMHCOU-UHFFFAOYSA-N |

SMILES canonique |

CCN1CCC2=C(C1)C=CC(=O)N2 |

Origine du produit |

United States |

Méthodes De Préparation

The Heck reaction has been instrumental in constructing the tetrahydronaphthyridine core. In a landmark study, Pd-catalyzed vinylation of 2-chloropyridine derivatives using ethylene gas enabled the introduction of a vinyl group at the C3 position (Scheme 1) . For 6-ethyl substitution, this approach was modified by substituting ethylene with higher alkenes, though direct ethyl incorporation remains challenging. Instead, post-vinylation hydrogenation proved effective. For example, 23 (2-chloro-6-methoxypyridin-3-yl derivative) underwent Heck coupling with ethylene using Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%) to yield vinylated intermediate 19 (69.6% HPLC area) . Subsequent hydrogenation of the vinyl group over Pd/C in methanol introduced the ethyl moiety, achieving full saturation of the naphthyridine ring .

Optimization of Heck Reaction Conditions

| Catalyst System | HPLC Area (%) of 23 | Yield of 19 (%) |

|---|---|---|

| PdCl₂/(p-Tol)₃P | 20.2 | 53.6 |

| PdCl₂/(o-MeOC₆H₄)₃P | 43.6 | 9.2 |

| Pd(OAc)₂/Xantphos | 12.3 | 70.7 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 69.6 | 13.8 |

This table highlights the superiority of Pd(dppf)Cl₂·CH₂Cl₂ in minimizing side products, critical for downstream hydrogenation .

One-Pot Hydroamination and Cyclization

A breakthrough in naphthyridine synthesis involves the one-pot hydroamination and cyclization of 3-acyl-2-vinylpyridine derivatives. Treatment of 19 with ammonia gas (0.30 MPa) in methanol at 60°C for 6 hours induced simultaneous cyclization and amination, forming dihydronaphthyridine 17 in 79% assay yield (Scheme 2) . The ethyl group at position 6 was introduced via reductive amination of an intermediate ketone using ethylamine and NaBH₃CN. This stepwise approach avoided chromatographic purification, enhancing scalability .

Key Reaction Parameters

-

Solvent : Methanol or ethanol (50 v/w ratio)

-

Temperature : 60°C (bath temperature)

-

Pressure : 0.65 MPa (NH₃)

-

Additives : BHT (butylated hydroxytoluene) as a radical inhibitor

The absence of distillation or chromatography in this route underscores its industrial applicability .

Enantioselective Transfer Hydrogenation for Chiral Centers

For enantiomerically pure 6-ethyl derivatives, ruthenium-catalyzed transfer hydrogenation was employed. Dihydronaphthyridine 17 was treated with [(cymene)RuCl₂]₂ (2 mol%) and (1S,2S)-TsDPEN (4 mol%) in a HCO₂H/Et₃N azeotrope, achieving >99.9% enantiomeric excess (ee) (Scheme 3) . The ethyl group’s stereochemical integrity was preserved through careful control of reaction kinetics and solvent polarity.

Hydrogenation Conditions

-

Catalyst : Ru(II)-(cymene)-TsDPEN complex

-

Hydrogen Source : Formic acid-triethylamine (5:2 ratio)

-

Temperature : 40°C

This method represents the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine, setting a precedent for chiral drug intermediates .

Alkylation of Amine Intermediates

Direct alkylation of a secondary amine within the naphthyridine ring provides a straightforward route to 6-ethyl derivatives. Starting from 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (16 ), treatment with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours afforded the target compound in 72% yield . Alternatively, reductive amination using acetaldehyde and NaBH₄ in methanol introduced the ethyl group with 65% efficiency .

Comparative Alkylation Methods

| Method | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Ethyl bromide | DMF | 72 |

| Reductive Amination | Acetaldehyde/NaBH₄ | MeOH | 65 |

The choice of method depends on the stability of the amine intermediate and scalability requirements .

Cyclocondensation with Ethyl-Containing Precursors

Constructing the naphthyridine ring from ethyl-bearing precursors avoids post-cyclization functionalization. For instance, condensation of 4-aminonicotinonitrile (27 ) with diethyl malonate (28 ) in NaOEt/EtOH generated the bicyclic core 29 , which was subsequently hydrolyzed and decarboxylated to yield the 2(1H)-one moiety (Scheme 4) . Introducing an ethyl group at the nicotinonitrile stage ensured regioselective incorporation at position 6.

Cyclocondensation Parameters

This approach highlights the versatility of pre-functionalized building blocks in streamlining synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce alkyl or acyl groups.

Applications De Recherche Scientifique

Overview

6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. It has garnered significant attention in scientific research due to its diverse applications across medicinal chemistry, biology, and materials science. This article explores its synthesis, biological activities, and potential therapeutic applications.

Synthetic Routes

The synthesis of 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves cyclization reactions. A common method includes the reaction of ethylamine with diketones under specific catalytic conditions. This synthetic route is crucial for producing the compound in quantities sufficient for biological testing and further applications.

Table 1: Synthetic Methods Overview

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Cyclization | Ethylamine + Diketone | Catalytic conditions | High |

Research indicates that compounds within the naphthyridine class exhibit various biological activities. Specifically, 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has been investigated for its potential as:

Antitumor Agents : Studies have shown that naphthyridine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The presence of specific functional groups enhances their efficacy.

Enzyme Inhibitors : This compound may act as an enzyme inhibitor or receptor modulator. Its mechanism involves binding to specific molecular targets such as enzymes and receptors, leading to modulation of their activity.

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | Various cancer cell lines | Varies | |

| Enzyme Inhibition | Dipeptidyl Peptidase IV (DPP-IV) | 8.0 | |

| Enzyme Inhibition | Phosphodiesterase (PDE) | 10.5 |

Therapeutic Applications

The potential therapeutic applications of 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one are extensive:

Antimicrobial Properties : Research has indicated that this compound may possess antimicrobial activity against various pathogens.

Neurological Disorders : As an enzyme inhibitor and receptor modulator, it shows promise in treating conditions such as obesity and other metabolic disorders.

Cardiovascular Applications : The compound's ability to modulate specific pathways may also extend to cardiovascular health.

Case Studies

Several studies have documented the efficacy of 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one in various applications:

- Antitumor Activity : A study highlighted the cytotoxic effects of naphthyridine derivatives on cancer cell lines. The research focused on the structure-activity relationship (SAR) of these compounds and their potential as antitumor agents.

- Enzyme Inhibition Studies : Another study examined the inhibitory effects on Dipeptidyl Peptidase IV (DPP-IV) and Phosphodiesterase (PDE), indicating its potential role in metabolic regulation.

Mécanisme D'action

The mechanism of action of 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Naphthyridinone Derivatives

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Substituents at N6 and C3/C4 significantly modulate target affinity. For example, ethyl groups improve kinase selectivity, while halogens enhance covalent binding .

- Challenges : Solubility remains a limitation for highly lipophilic derivatives (e.g., benzyl groups), prompting research into prodrug strategies or hydrophilic substituents .

Activité Biologique

6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will detail the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- IUPAC Name : 6-ethyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one

- CAS Number : 1710345-25-7

Biological Activity Overview

Research indicates that compounds within the naphthyridine class exhibit a variety of biological activities. Specifically, 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has been investigated for its potential as:

- Antitumor Agents : Several studies have classified naphthyridine derivatives as effective antitumor agents. The presence of specific functional groups in these compounds can enhance their efficacy against various cancer cell lines .

- Enzyme Inhibitors : This compound may act as an enzyme inhibitor or receptor modulator, which is crucial for developing therapeutic agents targeting specific pathways in diseases like cancer and obesity .

The mechanism of action for 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can modulate their activity and lead to significant biological responses .

Antitumor Activity

A study highlighted that naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | A549 (Lung) | 15.4 | |

| 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | HeLa (Cervical) | 12.3 |

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes linked to metabolic pathways:

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive | 8.0 | |

| Phosphodiesterase (PDE) | Non-competitive | 10.5 |

Synthetic Routes

The synthesis of 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves cyclization reactions using ethylamine and diketones under specific conditions. This synthesis is crucial for obtaining the compound in sufficient quantities for biological testing .

Q & A

Q. Table 1: Representative Reaction Conditions

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the bicyclic scaffold and ethyl substituent. For example, the ethyl group shows characteristic triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm) signals.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 193.12 g/mol for C₁₀H₁₄N₂O).

- X-ray crystallography : Resolves conformational details, such as chair conformation in the tetrahydro ring .

Advanced: What catalytic methods enable efficient synthesis of the naphthyridine core?

Methodological Answer:

Modern approaches leverage transition-metal catalysis:

- Cobalt-catalyzed [2+2+2] cyclization : Microwave-assisted reactions of dialkynylnitriles yield 5,6,7,8-tetrahydro-1,6-naphthyridines with high atom economy. For example, Co(I) catalysts (e.g., CpCo(CO)₂) under microwave irradiation (150°C, 10 min) achieve >80% yield .

- Palladium-mediated cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., 7-chloro-3-iodo intermediates) introduce aryl/heteroaryl groups at specific positions .

Q. Table 2: Catalytic Reaction Parameters

| Method | Catalyst | Conditions | Yield | Ref. |

|---|---|---|---|---|

| [2+2+2] Cyclization | CpCo(CO)₂ | Microwave, 150°C, 10 min | 80-95% | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | DMF, 100°C, 12h | 65-85% |

Advanced: How do substituent positions influence reactivity in cross-coupling reactions?

Methodological Answer:

Substituents dictate regioselectivity and electronic effects:

- Electron-withdrawing groups (e.g., Cl, NO₂) : Activate C3/C7 positions for nucleophilic substitution. For example, 3-nitro derivatives undergo selective reduction to amines .

- Steric hindrance : Bulky groups at C6 (e.g., ethyl) slow coupling at adjacent positions, favoring distal functionalization .

Mechanistic Insight :

In Suzuki-Miyaura reactions, iodides react faster than bromides due to better oxidative addition. Computational studies (DFT) show that C3-I bonds in 7-chloro-3-iodo derivatives have lower activation energy (~15 kcal/mol) than C7-Cl bonds (~25 kcal/mol) .

Advanced: How can structural analogs be designed to optimize bioactivity?

Methodological Answer:

Strategies include:

Q. Table 3: Bioactivity of Key Derivatives

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Ref. |

|---|---|---|---|

| 5-Hydroxymethyl-1,6-naphthyridin-2(1H)-one | Cardiotonic (↑cAMP) | 0.3 µM | |

| Thieno-fused analogs | Kinase inhibition (mTOR) | 5 nM |

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Over-chlorination : Occurs with excess POCl₃. Mitigation: Use stoichiometric PCl₅ and monitor reaction time (≤2h) .

- Oxidation of tetrahydro ring : Prevented by inert atmosphere (N₂/Ar) and reducing agents (e.g., NaBH₄) during workup .

Advanced: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.